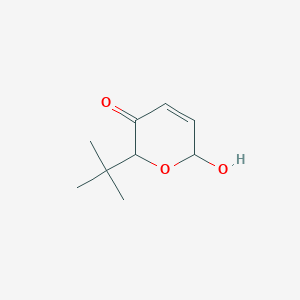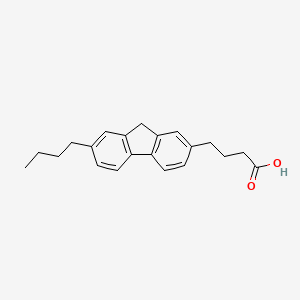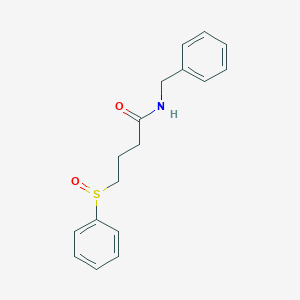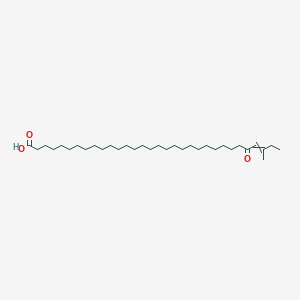
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide is a complex organic compound with a unique structure that includes multiple amine groups and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide typically involves the reaction of a long-chain fatty acid derivative with a polyamine. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. For example, the reaction between octadecanoic acid and a tetraamine under reflux conditions can yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated amine derivatives.
Aplicaciones Científicas De Investigación
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cellular signaling and as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide involves its interaction with specific molecular targets and pathways. The compound’s multiple amine groups allow it to form strong interactions with various biological molecules, including proteins and nucleic acids. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide include:
- 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a long aliphatic chain and multiple amine groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
112538-07-5 |
|---|---|
Fórmula molecular |
C28H62N6O |
Peso molecular |
498.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C28H62N6O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(35)34-27-26-33-25-24-32-23-22-31-21-20-30-19-18-29/h30-33H,2-27,29H2,1H3,(H,34,35) |
Clave InChI |
MSIQDGIIEIYBKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



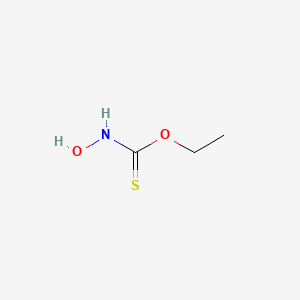
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
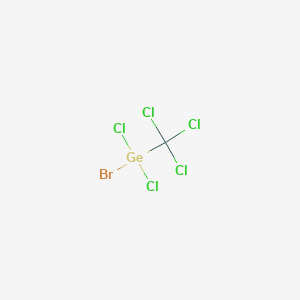
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
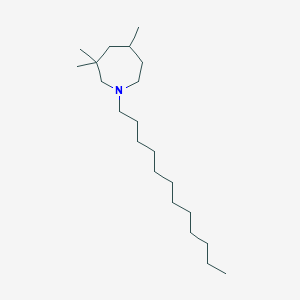
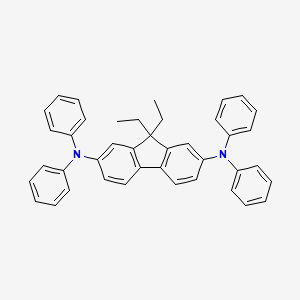
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
